N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

Catalog No.
S2802679
CAS No.
2034304-83-9
M.F
C22H27NO2
M. Wt
337.463
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-c...

CAS Number

2034304-83-9

Product Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide

Molecular Formula

C22H27NO2

Molecular Weight

337.463

InChI

InChI=1S/C22H27NO2/c1-14(6-19-10-18-4-2-3-5-20(18)25-19)23-21(24)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-5,10,14-17H,6-9,11-13H2,1H3,(H,23,24)

InChI Key

GNPYZBQWXIAKNA-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4

Solubility

not available

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide is a synthetic compound characterized by its unique structure that combines the adamantane core with a benzofuran moiety. The compound features an adamantane ring, which is known for its rigid and three-dimensional structure, contributing to its potential pharmacological properties. The presence of the benzofuran group may enhance the compound's interaction with biological targets, possibly influencing its bioactivity.

The chemical reactivity of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide can be explored through various reactions typical of amides and substituted aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the amide can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Aromatic Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, potentially modifying its substituents.

Preliminary studies suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide may exhibit biological activities such as:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The benzofuran component is often associated with anti-inflammatory activity, which may extend to this compound.
  • Neuroprotective Effects: Some derivatives of adamantane are known for their neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases.

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide can be achieved through several methods:

  • Starting Materials:
    • Adamantane derivatives
    • Benzofuran derivatives
    • Propan-2-one or related ketones
  • General Synthetic Route:
    • Step 1: Synthesize 1-(1-benzofuran-2-yl)propan-2-one via a reaction between benzofuran and propan-2-one in the presence of a suitable catalyst.
    • Step 2: React the resulting ketone with adamantane carboxylic acid to form the desired amide through standard coupling methods (e.g., using coupling reagents like DCC or EDC).
  • Yield and Purification:
    • The product can be purified using chromatography techniques to achieve high purity.

N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: Due to its unique structural properties, it may find applications in creating novel materials or polymers.

Interaction studies involving N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide could focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how this compound exerts its biological effects at the molecular level.

Such studies are crucial for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(1-benzofuran-5-yl)propan-2-oneContains a different substitution on benzofuranLacks the adamantane core
1-adamantyl propan-2-oneSimple adamantane derivativeDoes not contain benzofuran
N-(adamantan-1-carbonyl)-benzamideBenzamide structure without propan chainDifferent functional group
4-benzoyl-N-methylpiperidineContains a piperidine ringDifferent cyclic structure

The combination of an adamantane core with a benzofuran moiety in N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide provides distinct properties that may not be present in other compounds, potentially leading to unique biological activities and applications.

XLogP3

4.9

Dates

Modify: 2023-08-17

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